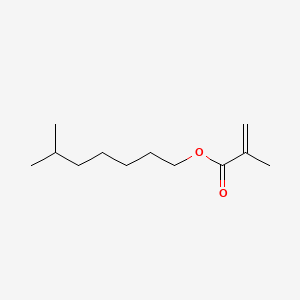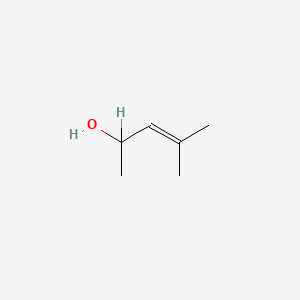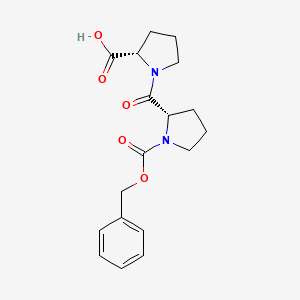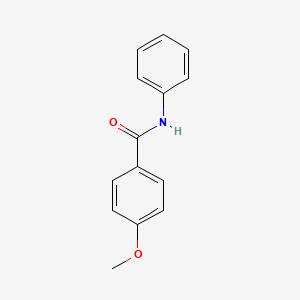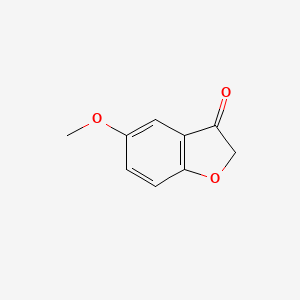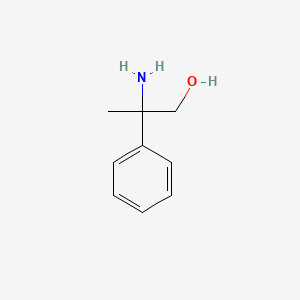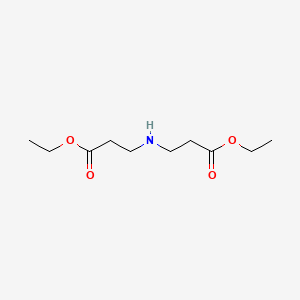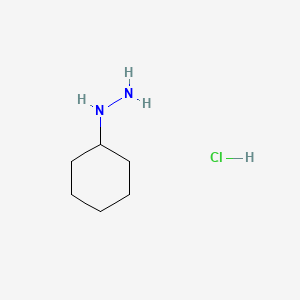
N-甲基二十八烷基胺
概述
描述
N-Methyldioctadecylamine is a tertiary amine with the molecular formula C₃₇H₇₇N. It is also known as N,N-dioctadecylmethylamine. This compound is characterized by its long hydrocarbon chains, making it a hydrophobic molecule. It is commonly used in various industrial applications due to its surfactant properties.
科学研究应用
N-Methyldioctadecylamine has several applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the preparation of liposomes for drug delivery.
Medicine: Investigated for its potential use in gene therapy as a transfection agent.
Industry: Utilized in the production of surfactants and detergents .
作用机制
Target of Action
N-Methyldioctadecylamine is a mono-alkyl tertiary amine . It primarily targets hydrogen ions, acting as a hydrogen ionophore . This means that N-Methyldioctadecylamine can transport hydrogen ions across a biological membrane.
Pharmacokinetics
As a lipophilic compound with a high molecular weight , it is likely that N-Methyldioctadecylamine has good membrane permeability, which could influence its absorption and distribution within the body. The metabolism and excretion of N-Methyldioctadecylamine would depend on various factors, including the specific metabolic pathways present in the organism.
生化分析
Biochemical Properties
N-Methyldioctadecylamine plays a significant role in biochemical reactions due to its cationic nature. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can form complexes with negatively charged biomolecules, such as nucleic acids and certain proteins, through electrostatic interactions. These interactions can influence the stability and function of the biomolecules involved. Additionally, N-Methyldioctadecylamine can act as a hydrogen ionophore, facilitating the transport of hydrogen ions across biological membranes .
Cellular Effects
N-Methyldioctadecylamine has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, N-Methyldioctadecylamine can modulate the activity of membrane-bound enzymes and receptors, leading to changes in intracellular signaling cascades. This can result in altered gene expression patterns and metabolic fluxes within the cell. Additionally, N-Methyldioctadecylamine can impact cellular membrane integrity and fluidity, affecting overall cell function .
Molecular Mechanism
The molecular mechanism of action of N-Methyldioctadecylamine involves its interaction with biomolecules at the molecular level. It can bind to specific sites on enzymes and receptors, leading to either inhibition or activation of their activity. For instance, N-Methyldioctadecylamine can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. Conversely, it can activate other enzymes by inducing conformational changes that enhance their catalytic efficiency. Additionally, N-Methyldioctadecylamine can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Methyldioctadecylamine can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. For example, N-Methyldioctadecylamine may undergo hydrolysis or oxidation, leading to the formation of degradation products that can have different biochemical properties. These degradation products can affect cellular processes differently compared to the parent compound. Additionally, long-term exposure to N-Methyldioctadecylamine can result in adaptive cellular responses, such as changes in gene expression and metabolic adaptation .
Dosage Effects in Animal Models
The effects of N-Methyldioctadecylamine can vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing cellular function and promoting metabolic activity. At high doses, N-Methyldioctadecylamine can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects may also be observed, where a certain dosage level is required to elicit a specific biological response. These dosage-dependent effects highlight the importance of careful dosage optimization in experimental studies .
Metabolic Pathways
N-Methyldioctadecylamine is involved in various metabolic pathways within cells. It can interact with enzymes and cofactors that are essential for metabolic processes. For example, N-Methyldioctadecylamine can modulate the activity of enzymes involved in lipid metabolism, leading to changes in lipid synthesis and degradation. Additionally, it can influence the levels of metabolites and metabolic fluxes within the cell. These effects on metabolic pathways can have significant implications for cellular function and overall metabolic homeostasis .
Transport and Distribution
N-Methyldioctadecylamine is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution. For instance, N-Methyldioctadecylamine can bind to specific transporters on the cell membrane, allowing its entry into the cell. Once inside the cell, it can be distributed to different cellular compartments and organelles, depending on its interactions with intracellular binding proteins. These transport and distribution mechanisms are crucial for the compound’s biological activity and effects .
Subcellular Localization
The subcellular localization of N-Methyldioctadecylamine can influence its activity and function. It can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, N-Methyldioctadecylamine may be localized to the plasma membrane, where it can interact with membrane-bound enzymes and receptors. Alternatively, it can be directed to intracellular organelles, such as the endoplasmic reticulum or mitochondria, where it can modulate specific biochemical processes. The subcellular localization of N-Methyldioctadecylamine is essential for its precise biological effects .
准备方法
Synthetic Routes and Reaction Conditions
N-Methyldioctadecylamine can be synthesized through the alkylation of octadecylamine with methyl iodide. The reaction typically involves heating octadecylamine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:
C₁₈H₃₇NH₂+CH₃I→C₁₈H₃₇N(CH₃)C₁₈H₃₇+HI
The product, N-Methyldioctadecylamine, is then purified through recrystallization from solvents like acetone or acetonitrile .
Industrial Production Methods
In industrial settings, N-Methyldioctadecylamine is produced on a larger scale using similar alkylation reactions. The process involves the use of high-purity reactants and controlled reaction conditions to ensure a high yield and purity of the final product. The compound is often distilled under high vacuum to remove any impurities .
化学反应分析
Types of Reactions
N-Methyldioctadecylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-oxide derivatives.
Reduction: It can be reduced to form secondary amines.
Substitution: It can undergo nucleophilic substitution reactions with halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Alkyl halides or acyl halides are used in substitution reactions.
Major Products
Oxidation: N-Methyldioctadecylamine N-oxide.
Reduction: Dioctadecylamine.
Substitution: Various substituted amines depending on the halide used.
相似化合物的比较
Similar Compounds
- N,N-Dimethyldioctadecylamine
- N,N-Dioctadecylmethylamine
- N,N-Dioctadecylamine
Uniqueness
N-Methyldioctadecylamine is unique due to its specific molecular structure, which provides a balance between hydrophobic and hydrophilic properties. This balance makes it an effective surfactant and phase transfer catalyst, distinguishing it from other similar compounds .
属性
IUPAC Name |
N-methyl-N-octadecyloctadecan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H77N/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38(3)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h4-37H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFLWKHBYVIUAMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN(C)CCCCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H77N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6027559 | |
| Record name | Distearylmethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6027559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
536.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 1-Octadecanamine, N-methyl-N-octadecyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
4088-22-6 | |
| Record name | Dioctadecylmethylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4088-22-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Distearylmethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004088226 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Octadecanamine, N-methyl-N-octadecyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Distearylmethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6027559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-methyldioctadecylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.654 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DISTEARYLMETHYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27N62H318X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What challenges are associated with the synthesis of quaternary ammonium salts from N-Methyldioctadecylamine, and how does the research address these challenges?
A1: The quaternization of N-Methyldioctadecylamine, a long-chain tertiary amine, can be challenging due to steric hindrance posed by its bulky structure. The research directly addresses this challenge by investigating the impact of reaction conditions on the quaternization process using dimethyl carbonate. [] The study optimizes reaction parameters such as temperature, time, reactant ratios, and solvent amount to maximize conversion. Notably, the study found that while shorter chain tertiary amines reached 98% conversion under optimized conditions, N-Methyldioctadecylamine required extended reaction times (12 hours) to achieve a comparable conversion of 95.68%. This highlights the significant impact of steric hindrance on the reaction and provides valuable insights into overcoming this challenge in the synthesis of quaternary ammonium salts from N-Methyldioctadecylamine. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
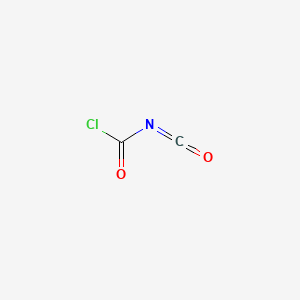

![2-[Ethyl(3-methylphenyl)amino]ethyl acetate](/img/structure/B1582866.png)
![Bicyclo[3.2.1]octan-2-one](/img/structure/B1582867.png)
